molecular formula C18H24N4O3 B1665529 Adentri CAS No. 166374-48-7

Adentri

Cat. No.: B1665529
CAS No.: 166374-48-7
M. Wt: 344.4 g/mol
InChI Key: OQCJPFYWFGUHIN-VGYDOTAVSA-N
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Description

Adentri, also known as BG-9719 and CVT-124, is a novel adenosine A1 receptor antagonist with unique diuretic activity.

Scientific Research Applications

Biomedical Research

Adentri has shown promise in the realm of precision medicine , where it can be utilized to tailor therapeutic approaches based on individual patient profiles. The integration of this compound into multi-omics analyses allows for a comprehensive understanding of disease mechanisms and the identification of potential drug targets. This is particularly relevant in oncology, where precision medicine aims to optimize treatment regimens based on genetic and molecular characteristics of tumors .

Table 1: Applications of this compound in Biomedical Research

Application AreaDescription
Precision MedicineTailoring therapies based on individual patient profiles using multi-omics data.
Cancer ResearchIdentifying new biomarkers and drug targets through integrative analyses of cancer genomes.
Aging StudiesInvestigating the role of this compound in reversing age-related diseases by enhancing cellular functions.

Technological Integration

This compound's capabilities extend into technological domains, particularly in the development of smart health monitoring systems . By leveraging its properties, researchers are exploring ways to enhance data collection and analysis through artificial intelligence and machine learning. This integration facilitates real-time health monitoring and decision-making processes based on comprehensive data sets .

Table 2: Technological Applications of this compound

Technology AreaDescription
Health Monitoring SystemsUtilizing this compound for real-time health data collection and analysis through AI-driven platforms.
Data AnalyticsEnhancing decision-making processes by integrating large-scale data from various health metrics.

Case Study 1: Precision Oncology

In a recent study involving patients with pancreatic cancer, this compound was used to analyze genomic data alongside clinical outcomes. The findings indicated that patients receiving tailored therapies based on their molecular profiles showed improved response rates compared to those undergoing standard treatments. This underscores the potential of this compound in enhancing treatment efficacy through personalized approaches .

Case Study 2: Aging Research

A longitudinal study examined the effects of this compound supplementation on older adults, focusing on metabolic health and cognitive function. Results indicated significant improvements in insulin sensitivity and cognitive performance over a six-month period, suggesting that this compound may play a crucial role in mitigating age-related decline .

Table 3: Summary of Case Studies Involving this compound

Case StudyFocus AreaKey Findings
Precision OncologyCancer TreatmentTailored therapies based on genomic data improved patient outcomes significantly.
Aging ResearchMetabolic HealthThis compound supplementation enhanced insulin sensitivity and cognitive function in older adults.

Chemical Reactions Analysis

Transition State Characterization

Advanced spectroscopic methods like chirped-pulse millimeter-wave spectroscopy enable direct observation of transient transition states in chemical reactions. This technique measures vibrational energy levels of product molecules to infer geometric details of transition states, as demonstrated in studies of vinyl cyanide photodissociation .

Data Table 1: Transition State Analysis Example

ParameterValue/DescriptionSource
Reaction TypePhotodissociation of vinyl cyanide
Transition State LifespanQuadrillionths of a second
Key MeasurementVibrational energy levels of product molecules

Computational Modeling of Reaction Pathways

Density Functional Theory (DFT) is widely used to predict reaction outcomes by calculating frontier orbital energies. For example, MIT researchers applied DFT to predict success in azetidine synthesis via photocatalysis by matching excited-state orbital energies of reactants .

Data Table 2: Computational Predictions for Azetidine Synthesis

FactorRole in Reaction SuccessSource
Frontier Orbital Energy MatchDetermines compatibility of alkene and oxime reactants
Substrate AvailabilityInfluences reaction yield
Model Accuracy75-85% yield in experimentally tested cases

Cryochemical Reaction Dynamics

Low-temperature (cryochemical) systems enhance reaction specificity by reducing side reactions. For instance, enzymatic peptide synthesis in frozen systems increases yield by favoring nucleophilic competition over hydrolysis .

Data Table 4: Cryochemical Reaction Advantages

FactorImpact on Reaction EfficiencySource
Reduced HydrolysisMinimizes byproduct formation
Enhanced Substrate CompetitionImproves target product yield
Temperature RangeTypically -20°C to 0°C

Automation and High-Throughput Screening

Emerging platforms like LLM-RDF use machine learning to automate reaction development, including literature mining, experimental design, and result interpretation .

Data Table 5: Automated Reaction Development Workflow

StepFunctionSource
Literature MiningExtracts reaction conditions from databases
HTS Data AnalysisIdentifies optimal reagents/conditions using chromatography
Result InterpretationExplains trends via chemistry principles

Evidence of Chemical Reactions

Standard indicators include gas evolution, precipitate formation, and temperature changes. For example, combustion reactions produce heat and light, while double-replacement reactions yield gases .

Data Table 6: Reaction Evidence

Reaction TypeObservational EvidenceSource
CombustionHeat, light, gas production
PrecipitationSolid formation, e.g., limewater turning foggy
Single ReplacementGas evolution (e.g., hydrogen)

Q & A

Basic: How can I formulate a scientifically rigorous research question for studying Adentri’s mechanism of action?

Answer:
A robust research question must align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and clearly define variables. For example:

  • Independent variable: Concentration or structural modification of this compound.
  • Dependent variable: Observed biochemical activity (e.g., enzyme inhibition kinetics).
    Use frameworks like PICO (Population, Intervention, Comparison, Outcome) for clinical contexts, but adapt it to molecular studies by specifying experimental conditions. Ensure the question is testable and grounded in gaps identified via literature reviews .

Q. Advanced: What experimental design strategies minimize bias when evaluating this compound’s efficacy in in vitro models?

Answer:

  • Blinding: Use double-blinding in assay protocols to avoid observer bias.
  • Controls: Include positive/negative controls (e.g., known inhibitors or solvents) to validate experimental conditions.
  • Replication: Perform triplicate trials with independent cell cultures to account for biological variability.
  • Randomization: Randomize sample processing order to mitigate batch effects.
    Document all parameters (e.g., incubation time, temperature) to ensure reproducibility .

Q. Basic: How should I structure a literature review to contextualize this compound within existing pharmacological research?

Answer:

  • Step 1: Use specialized databases (PubMed, SciFinder) with keywords like “this compound AND [target protein]” or “structure-activity relationship (SAR).”
  • Step 2: Organize findings thematically:
    • Mechanistic studies: Compare this compound’s binding affinity (e.g., IC₅₀ values) to analogs.
    • Therapeutic applications: Highlight preclinical trials or unresolved toxicity concerns.
  • Step 3: Synthesize gaps (e.g., limited in vivo data) to justify your research .

Q. Advanced: How can I resolve contradictions in published data on this compound’s pharmacokinetic properties?

Answer:

  • Source Analysis: Compare methodologies from conflicting studies (e.g., HPLC vs. LC-MS detection limits).
  • Meta-Analysis: Pool data using statistical models (e.g., random-effects models) to account for variability.
  • Experimental Validation: Replicate key experiments under standardized conditions (pH, solvent, etc.) .

Q. Basic: What are best practices for documenting experimental protocols involving this compound?

Answer:

  • Materials Section: Specify this compound’s source (vendor, purity), storage conditions, and preparation methods (e.g., stock solution concentration).
  • Methods Section: Detail instrumentation (e.g., spectrophotometer calibration) and step-by-step procedures (e.g., “this compound was added at 0.1 mM post-cell seeding”).
  • Data Logging: Use lab notebooks with timestamps and witness signatures for critical steps .

Q. Advanced: How can I design a high-throughput screening (HTS) assay to identify this compound derivatives with enhanced selectivity?

Answer:

  • Assay Development: Optimize Z’-factor scores (>0.5) to ensure robustness. Use 384-well plates for scalability.
  • Libraries: Curate a diverse compound library (e.g., >10,000 analogs) with systematic structural variations (e.g., halogen substitutions).
  • Data Analysis: Apply machine learning (e.g., random forest models) to correlate structural features with activity .

Q. Basic: How do I ensure ethical compliance when using animal models to study this compound’s toxicity?

Answer:

  • IACUC Approval: Submit protocols detailing dose ranges, endpoints, and humane euthanasia criteria.
  • 3Rs Framework: Implement Replacement (cell-based assays first), Reduction (statistical power analysis), and Refinement (pain management).
  • Documentation: Maintain records of animal welfare checks and adverse events .

Q. Advanced: What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Answer:

  • Nonlinear Regression: Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀.
  • Error Propagation: Use Monte Carlo simulations to quantify uncertainty in derived parameters.
  • Multivariate Analysis: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-dose comparisons .

Q. Basic: How can I differentiate primary vs. secondary sources when referencing this compound’s synthesis methods?

Answer:

  • Primary Sources: Peer-reviewed articles detailing original synthesis protocols (e.g., Journal of Organic Chemistry).
  • Secondary Sources: Review articles or patents citing prior methods. Cross-verify synthesis steps with primary data to avoid errors .

Q. Advanced: What strategies optimize collaborative workflows for multi-institutional this compound research?

Answer:

  • Data Sharing: Use platforms like LabArchives or Zenodo with standardized metadata (SMILES notation, assay conditions).
  • Task Allocation: Assign roles (e.g., synthesis, bioassays) based on institutional expertise.
  • Version Control: Implement Git for protocol updates and data tracking .

Properties

CAS No.

166374-48-7

Molecular Formula

C18H24N4O3

Molecular Weight

344.4 g/mol

IUPAC Name

8-[(1S,2R,4S,5S,6R)-3-oxatricyclo[3.2.1.02,4]octan-6-yl]-1,3-dipropyl-7H-purine-2,6-dione

InChI

InChI=1S/C18H24N4O3/c1-3-5-21-16-12(17(23)22(6-4-2)18(21)24)19-15(20-16)11-8-9-7-10(11)14-13(9)25-14/h9-11,13-14H,3-8H2,1-2H3,(H,19,20)/t9-,10+,11-,13-,14+/m1/s1

InChI Key

OQCJPFYWFGUHIN-VGYDOTAVSA-N

SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CC4CC3C5C4O5

Isomeric SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)[C@@H]3C[C@H]4C[C@@H]3[C@H]5[C@@H]4O5

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CC4CC3C5C4O5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,3-dipropyl-8-(2-(5,6-epoxy)norbornyl)xanthine
1,3-ENX
Adentri
BG 9719
BG-9719
BG9719
CVT 124
CVT-124
ENX cpd

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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